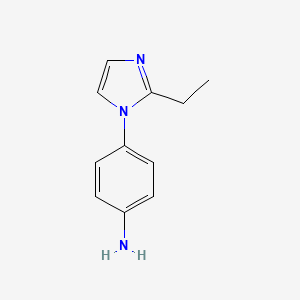

4-(2-Ethyl-1H-imidazol-1-YL)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylimidazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWOSINIWWAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Ethyl 1h Imidazol 1 Yl Aniline and Its Derivatives

Retrosynthetic Analysis of the 4-(2-Ethyl-1H-imidazol-1-YL)aniline Core

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that form the basis for its synthesis. The most prominent disconnection is the C-N bond between the imidazole (B134444) and aniline (B41778) rings. This suggests a synthetic strategy involving the coupling of a pre-formed 2-ethylimidazole (B144533) and a suitable p-substituted aniline derivative, such as 4-fluoro-nitrobenzene or 4-haloaniline.

Another significant retrosynthetic pathway involves the formation of the imidazole ring itself. This approach would start with a substituted aniline precursor already bearing the necessary functionalities to construct the imidazole ring. For instance, a 1,2-diaminobenzene derivative could be a key intermediate.

Finally, functionalization of the aniline ring can be considered. This would involve synthesizing the 1-(4-nitrophenyl)-2-ethylimidazole intermediate and subsequently reducing the nitro group to the desired amine functionality. This three-pronged retrosynthetic view provides a flexible framework for designing various synthetic routes.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be accomplished through several established and contemporary methods. These routes are primarily centered on the strategic formation of the imidazole ring and the crucial C-N bond that links the two heterocyclic systems.

Imidazole Ring Formation Strategies

The construction of the 2-ethyl-imidazole moiety is a critical step in many synthetic approaches. Classical methods, such as the Debus-Radziszewski synthesis, provide a foundational route. beilstein-journals.org This one-pot condensation reaction utilizes a dicarbonyl compound, an aldehyde, and ammonia (B1221849). beilstein-journals.org For the synthesis of 2,4,5-triarylimidazoles, a variation of this method involving the condensation of α-diketones and aldehydes in the presence of ammonia or ammonium (B1175870) salts is frequently employed. beilstein-journals.orgbeilstein-journals.org

More modern approaches offer greater efficiency and substrate scope. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a powerful tool for creating a variety of imidazole-based compounds. mdpi.com This [3+2] cycloaddition reaction between an aldimine and TosMIC offers a versatile route to 1,4,5-trisubstituted imidazoles. mdpi.com Additionally, multicomponent reactions have emerged as an efficient strategy for synthesizing highly substituted imidazoles in a single step from simple starting materials. organic-chemistry.org

Aniline Ring Functionalization Techniques

Functionalization of the aniline ring is often a key consideration, particularly when the synthetic strategy involves a late-stage introduction of the amino group. A common approach is the reduction of a nitro group. For example, a precursor such as 1-(4-nitrophenyl)-2-ethylimidazole can be synthesized first, followed by the reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Direct amination of a pre-existing aryl halide is another powerful technique. Palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, allows for the direct formation of the C-N bond between an aryl halide and an amine. wikipedia.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Strategies for C-N Bond Formation Connecting Imidazole and Aniline Moieties

The formation of the C-N bond between the imidazole and aniline rings is arguably the most critical step in the synthesis of the target molecule. Several powerful cross-coupling reactions are employed for this purpose.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. researchgate.net While traditionally requiring harsh conditions, modern modifications using ligands have made this reaction milder and more versatile for N-arylation of imidazoles. researchgate.netub.edufrontiersin.org

The Chan-Lam coupling reaction provides an alternative copper-catalyzed method that utilizes arylboronic acids as the coupling partner for N-heterocycles. researchgate.netbeilstein-journals.org This reaction is often milder than the Ullmann condensation and does not typically require pre-functionalization of the imidazole nitrogen. beilstein-journals.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly efficient method for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a standard procedure in organic synthesis due to its broad applicability and tolerance of various functional groups. beilstein-journals.org

Catalytic Approaches in this compound Synthesis

Catalysis, particularly by transition metals, plays a central role in the efficient and selective synthesis of this compound and its derivatives. These catalytic systems enable key bond formations under milder conditions and with greater functional group tolerance than classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are the cornerstone of modern strategies for synthesizing N-arylimidazoles.

Copper-Catalyzed Reactions: Copper catalysis is widely used for C-N cross-coupling reactions. The Ullmann condensation, a long-established method, involves the copper-mediated reaction of an aryl halide with an N-heterocycle. researchgate.netub.edu Recent advancements have introduced the use of various ligands, such as amino acids and 1,10-phenanthroline, to facilitate the reaction under milder conditions. frontiersin.orgnih.gov The Chan-Lam coupling, which utilizes arylboronic acids as the aryl source, is another important copper-catalyzed N-arylation method. researchgate.netbeilstein-journals.org Copper oxide nanoparticles have also been explored as efficient and reusable catalysts for these transformations. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful and versatile alternative for C-N bond formation. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides or triflates with a wide range of amines, including imidazoles. wikipedia.orgnih.govorganic-chemistry.org The development of various phosphine (B1218219) ligands has been crucial to the success and broad scope of this reaction. beilstein-journals.orgnih.gov Palladium nanoparticles supported on various materials have also been investigated as heterogeneous and reusable catalysts for the N-arylation of imidazoles. biomedres.us

Below is a table summarizing some of the key catalytic systems used in the synthesis of N-arylimidazoles.

| Catalyst System | Coupling Partners | Reaction Type | Key Features |

| CuI / L-proline | Aryl halide, Imidazole | Ullmann-type Coupling | Mild reaction conditions, amino acid as ligand. nih.gov |

| Cu(OAc)₂ | Arylboronic acid, Imidazole | Chan-Lam Coupling | Does not require pre-functionalization of imidazole. researchgate.netbeilstein-journals.org |

| Pd(OAc)₂ / Phosphine Ligand | Aryl halide, Imidazole | Buchwald-Hartwig Amination | Broad substrate scope, high efficiency. wikipedia.orgnih.gov |

| CuO Nanoparticles | Arylboronic acid, Imidazole | Chan-Lam Coupling | Heterogeneous and reusable catalyst. researchgate.net |

| Pd/AlO(OH) Nanoparticles | Aryl halide, Imidazole | Ullmann-type Coupling | Heterogeneous catalyst, environmentally friendly. biomedres.us |

Organocatalytic Methods

Organocatalysis has presented a significant advancement in the synthesis of complex molecules, providing a metal-free alternative that often enhances efficiency and stereoselectivity. In the context of this compound and its derivatives, organocatalytic methods have been pivotal in constructing the core imidazole-aniline linkage. These methods utilize small, chiral organic molecules to catalyze key bond-forming reactions, thereby avoiding the potential for metal contamination in the final product.

A notable application is the asymmetric Michael addition, a crucial step for creating chiral imidazole-containing structures. For example, diarylprolinol silyl (B83357) ethers have been effectively used as organocatalysts. They facilitate the conjugate addition of anilines to α,β-unsaturated aldehydes, which produces chiral intermediates. These intermediates can then be transformed into chiral derivatives of this compound. The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of both the catalyst and the substrates.

Furthermore, organocatalytic N-arylation reactions represent a direct pathway for coupling 2-ethyl-1H-imidazole with 4-haloanilines. While transition-metal catalysis is more conventional for this type of transformation, organocatalytic strategies, such as those employing diaryliodonium salts with an organic base, are being actively explored as a metal-free option. Research in this area continues to focus on improving catalyst efficiency and broadening the range of applicable substrates.

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is crucial for developing efficient and scalable methods for synthesizing this compound. Researchers have systematically investigated various parameters, including solvent, temperature, reaction time, and catalyst loading, to maximize yields and minimize byproduct formation.

For instance, in the Ullmann condensation, a common method for the N-arylation of imidazoles, the choice of the copper catalyst and ligand significantly influences the reaction's success. Studies have demonstrated that using copper(I) iodide (CuI) with a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can result in high yields. The reaction temperature is also a critical factor, with optimal conditions typically found between 100-140 °C. The progress of these reactions is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the ideal reaction duration.

Below is a table summarizing the optimization of reaction conditions for a representative synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 120 | 24 | 45 |

| 2 | CuI (10 mol%) | L-proline | K₂CO₃ | DMSO | 120 | 24 | 68 |

| 3 | CuI (10 mol%) | DMEDA | K₂CO₃ | DMF | 120 | 18 | 85 |

| 4 | CuI (5 mol%) | DMEDA | K₂CO₃ | DMF | 120 | 18 | 92 |

| 5 | CuI (5 mol%) | DMEDA | Cs₂CO₃ | DMF | 120 | 12 | 95 |

Synthesis of Deuterated and Isotopically Labeled this compound Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is essential for elucidating reaction mechanisms and understanding the compound's metabolic pathways. Isotopic labeling allows researchers to track specific atoms or functional groups through a chemical or biological process.

Deuterium (B1214612) labeling is a common technique in mechanistic studies. For example, to investigate a C-H activation step in a synthetic route, a specifically deuterated starting material can be used. The position and amount of deuterium in the final product provide valuable information about the bond-breaking and bond-forming events. Deuterated this compound can be synthesized using deuterated starting materials like deuterated 2-ethyl-1H-imidazole or deuterated 4-fluoroaniline (B128567).

In addition to deuterium, other isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) can be incorporated. These labeled compounds are particularly useful for nuclear magnetic resonance (NMR) spectroscopy. The synthesis of ¹³C- or ¹⁵N-labeled this compound typically involves using commercially available labeled precursors, such as ¹³C-labeled ethyl iodide or ¹⁵N-labeled aniline, early in the synthetic process.

Stereoselective Synthesis of Chiral this compound Derivatives

Developing stereoselective synthetic methods for chiral derivatives of this compound is of great interest, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. These methods aim to control the formation of stereocenters, leading to the selective production of a single enantiomer or diastereomer.

One common approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to the aniline nitrogen or the imidazole ring to guide the approach of a reagent from a specific direction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis is another powerful strategy. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. As mentioned previously, chiral organocatalysts can be used for the asymmetric synthesis of precursors to chiral this compound derivatives. Similarly, chiral transition-metal complexes can catalyze various enantioselective transformations, such as asymmetric hydrogenation or C-H functionalization, on a suitable prochiral substrate. The choice of the chiral catalyst and reaction conditions is critical for achieving high levels of enantioselectivity.

Computational and Theoretical Investigations of 4 2 Ethyl 1h Imidazol 1 Yl Aniline

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(2-Ethyl-1H-imidazol-1-YL)aniline at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity indices.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed for geometry optimization. bohrium.com Such studies on analogous compounds, like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have demonstrated that optimized geometries can accurately reproduce experimental structural parameters. tandfonline.comresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study of a novel imidazole derivative, the HOMO and LUMO energy values were calculated to understand the charge transfer within the molecule. nih.govbohrium.com The charge density in the HOMO of similar structures is often distributed over the phenyl ring, while the LUMO is typically located on the imidazole and adjacent rings, indicating the sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Furthermore, DFT calculations are utilized to compute various molecular properties that provide a deeper understanding of the molecule's reactivity.

| Calculated Property | Significance | Typical Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. researchgate.net | B3LYP/6-31G(d,p) |

| Mulliken Atomic Charges | Describes the electron distribution in the molecule. | B3LYP/6-31G(d,p) |

| Dipole Moment & Polarizability | Provides insights into the molecule's interaction with electric fields. | B3LYP/6-31G(d,p) |

Ab Initio Calculations

Ab initio calculations, such as the Hartree-Fock (HF) method, are based on first principles without the use of empirical parameters. These methods have been applied to study related imidazole compounds to determine their molecular geometry and other properties in the ground state. tandfonline.comresearchgate.net For example, in the study of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, both HF and DFT methods were used with the 6-31G(d) basis set to calculate the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. tandfonline.comresearchgate.net

To assess conformational flexibility, the molecular energy profile of similar compounds has been obtained using semi-empirical calculations like AM1, where a selected torsion angle is varied to map the potential energy surface. tandfonline.comresearchgate.net This helps in identifying the most stable conformers of the molecule.

Molecular Dynamics Simulations of this compound in Solution and Solid States

Molecular dynamics (MD) simulations offer a dynamic picture of the behavior of this compound, exploring its conformational landscape and interactions with its environment over time. Such simulations are valuable for understanding how the compound behaves in different phases. For instance, MD simulations have been used to rationalize the activity of azole compounds as enzyme inhibitors by observing their binding modes and interactions within the active site. unil.ch

The energetic behavior of similar molecules in solvent media has been examined using methods like the Polarizable Continuum Model (PCM), which provides insights into how the solvent affects the compound's properties. tandfonline.comresearchgate.net

Prediction of Spectroscopic Signatures for Mechanistic Analysis

Computational methods are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic transitions. Theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C) for imidazole derivatives have shown good agreement with experimental spectra. tandfonline.comresearchgate.net For instance, the gauge-including atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net

The UV-Vis spectra of related compounds have been computed using Time-Dependent DFT (TD-DFT) to understand the electronic transitions. researchgate.net These theoretical spectra help in interpreting the experimental absorption bands and provide insights into the nature of the electronic excitations.

| Spectroscopic Data | Computational Method | Application |

| FT-IR Frequencies | DFT/B3LYP | Comparison with experimental vibrational spectra. tandfonline.comresearchgate.net |

| ¹H and ¹³C NMR Shifts | GIAO | Confirmation of molecular structure. tandfonline.comresearchgate.net |

| UV-Vis Spectra | TD-DFT | Analysis of electronic transitions. researchgate.net |

Computational Design of Novel this compound Analogues

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic properties and reactivity. For example, the introduction of different substituent groups on the phenyl or imidazole rings can be modeled to tune the HOMO-LUMO gap or alter the molecule's interaction with a biological target.

In studies of other imidazole-containing compounds, computational models have been used to design new potential inhibitors by elucidating the relationship between their structure and inhibitory activity.

Chemoinformatics and QSAR/QSPR Modeling Focused on Chemical Reactivity and Interactions

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are essential tools for correlating the structural features of molecules with their chemical reactivity and biological interactions. mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to build mathematical models that can predict the activity or property of new, untested compounds.

Advanced Spectroscopic and Structural Elucidation Studies of 4 2 Ethyl 1h Imidazol 1 Yl Aniline Systems

Elucidation of Reaction Intermediates Involving 4-(2-Ethyl-1H-imidazol-1-YL)aniline via In-Situ Spectroscopy

The study of transient reaction intermediates is crucial for understanding reaction mechanisms. For aromatic amines like this compound, many reactions proceed through unstable intermediates that are difficult to isolate. In-situ spectroscopy allows for the characterization of these species as they are formed in the reaction mixture.

A key reaction of anilines is diazotization, where the primary amine is converted into a diazonium salt. This process, typically conducted at low temperatures (0-5 °C) using reagents like nitrosyl sulfuric acid, can be monitored using in-situ techniques. openmedicinalchemistryjournal.com For instance, studies on similar aniline (B41778) derivatives show the formation of an in-situ diazonium salt intermediate, which is then used immediately in subsequent coupling reactions. openmedicinalchemistryjournal.com The formation of this intermediate can be tracked by spectroscopic methods, observing the disappearance of the reactant signals and the appearance of new signals corresponding to the diazonium species before it is consumed. Techniques such as low-temperature NMR or UV-Vis spectroscopy are invaluable for capturing the electronic and structural properties of these fleeting intermediates. The progress of related reactions involving imidazole (B134444) derivatives has also been successfully followed using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to monitor the consumption of reactants. acs.org

Conformational Analysis of this compound Using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. For a molecule like this compound, which possesses multiple rotational bonds and the potential for tautomerism, advanced NMR methods are essential for a complete conformational picture.

Dynamic NMR spectroscopy is particularly useful for studying the energy barriers associated with internal motions, such as hindered rotation around the C-N bond connecting the aniline and imidazole rings. researchgate.net Furthermore, the imidazole ring itself can exhibit tautomerism, a process that can be studied using variable temperature NMR and specialized techniques like 13C CP-MAS NMR for solid-state analysis. mdpi.com In many imidazole derivatives, fast tautomerization can lead to poor resolution in standard 13C NMR spectra, a challenge that solid-state NMR can overcome. mdpi.com

Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are critical for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. These techniques reveal scalar couplings between nuclei, allowing for the assembly of the molecular framework. mdpi.com Combining experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT), provides deeper insight into the most stable conformations and the relative energies of different rotamers. tandfonline.comresearchgate.net For example, theoretical calculations can predict the dihedral angles between the aromatic rings and help interpret the observed chemical shifts. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on analyses of similar structures in the literature. mdpi.comtandfonline.commdpi.comnih.gov

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Ethyl-CH₂ | ~2.7 - 2.9 (q) | ~21.5 | Quartet due to coupling with CH₃ |

| Ethyl-CH₃ | ~1.2 - 1.4 (t) | ~14.0 | Triplet due to coupling with CH₂ |

| Imidazole-H4/H5 | ~7.0 - 7.5 (d) | ~118 - 128 | Two distinct signals expected for the imidazole ring protons. |

| Aniline-H (ortho to NH₂) | ~6.6 - 6.8 (d) | ~114 - 116 | Shielded by the electron-donating amino group. |

| Aniline-H (ortho to Imidazole) | ~7.2 - 7.4 (d) | ~125 - 127 | Deshielded relative to the other aniline protons. |

| Aniline-NH₂ | ~5.0 - 5.5 (br s) | N/A | Broad singlet, exchangeable with D₂O. |

| Imidazole-C2 | N/A | ~150 - 153 | Carbon bearing the ethyl group. |

| Aniline-C (C-NH₂) | N/A | ~145 - 148 | Carbon attached to the amino group. |

| Aniline-C (C-Imidazole) | N/A | ~135 - 138 | Carbon attached to the imidazole ring. |

Single Crystal X-ray Diffraction Studies of this compound Co-crystals and Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For this compound, SCXRD would confirm the connectivity and reveal the solid-state conformation, including the dihedral angle between the imidazole and aniline rings.

Furthermore, this technique is indispensable for studying co-crystals and complexes. acs.org The aniline and imidazole moieties both contain hydrogen bond donors (N-H) and acceptors (N), making the molecule an excellent candidate for forming co-crystals with other molecules, such as carboxylic acids. acs.orgacs.org SCXRD analysis of such co-crystals elucidates the specific intermolecular interactions, such as N-H···N or N-H···O hydrogen bonds, that govern the crystal packing. mdpi.com The study of a solvated benzimidazole-triazole hybrid revealed a complex network of intermolecular C-H···X and N-H···N hydrogen bonds that stabilize the crystal structure. mdpi.com

Table 2: Representative Crystallographic Data for a Related Benzimidazole Derivative Data based on a published structure of a similar heterocyclic system to illustrate typical parameters. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

| Z (Molecules/unit cell) | 4 |

| Key H-Bond (D-H···A) | N-H···N |

| H-Bond Distance (Å) | ~2.9 - 3.1 |

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is highly sensitive to the functional groups and bonding environment within a molecule. These methods are excellent for probing intermolecular interactions, particularly hydrogen bonding, and for monitoring the progress of chemical reactions.

In this compound, characteristic vibrational modes can be assigned to specific parts of the molecule. For example, the N-H stretching vibration of the aniline group would appear in a distinct region of the FTIR spectrum. The position and shape of this band can provide information about hydrogen bonding; a broader, lower-frequency band typically indicates stronger H-bond involvement. tandfonline.com Aromatic C-H and C=C stretching vibrations from both rings, as well as C-N stretching modes, provide a rich fingerprint for the molecule. mdpi.com

By comparing the spectra of reactants and products, one can monitor a reaction's progress. For example, in a reaction involving the aniline's amino group, the disappearance of the characteristic N-H stretching bands and the appearance of new bands corresponding to the product would signal the conversion. tandfonline.com Combining experimental spectra with DFT calculations allows for a more detailed assignment of vibrational modes through tools like Potential Energy Distribution (PED) analysis. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Aniline and Imidazole Containing Compounds Assignments based on literature for related structures. tandfonline.commdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (Aniline) | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 | FTIR, Raman |

| C=N Stretch (Imidazole) | 1580 - 1650 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| C-N Stretch | 1250 - 1350 | FTIR, Raman |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for confirming molecular identity and analyzing complex mixtures. Techniques like Electrospray Ionization (ESI) combined with an Orbitrap or Time-of-Flight (ToF) mass analyzer can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). scienceopen.com

For this compound, HRMS would be used to confirm its elemental composition by matching the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to the theoretically calculated value. mdpi.com This is a standard method for verifying the identity and purity of a synthesized compound. scienceopen.com

In the context of reaction monitoring, LC-HRMS can separate a complex reaction mixture over time and provide mass data for each component. This allows for the tracking of the starting material, the formation of the desired product, and the identification of any byproducts or impurities, even at very low concentrations. nih.gov Studies on aniline-containing reagents have demonstrated the high specificity and sensitivity of LC-HRMS for detecting target analytes in complex biological matrices, underscoring its utility for analyzing reactions involving this compound. nih.govresearchgate.net

Table 4: Example of High-Resolution Mass Spectrometry Data Presentation Based on ESI-HRMS data format from the literature. mdpi.com

| Compound | Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃N₃ | [M+H]⁺ | 188.1182 | 188.1180 | -1.1 |

Reactivity and Functionalization of 4 2 Ethyl 1h Imidazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The aniline portion of 4-(2-Ethyl-1H-imidazol-1-YL)aniline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The amino group (-NH2) is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to itself. However, since the para position is already occupied by the imidazole (B134444) ring, substitution is anticipated to occur predominantly at the ortho positions (C2' and C6') of the aniline ring.

The electron-donating nature of the amino group enhances the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Typical electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, reaction with bromine in a suitable solvent would be expected to yield mono- or di-brominated products at the positions ortho to the amino group. Similarly, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group at these positions.

It is important to consider that the reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the aniline ring or reactions at the imidazole moiety. The imidazole ring itself is an electron-rich heterocycle and can also undergo electrophilic substitution, although it is generally less reactive than the activated aniline ring. The presence of the ethyl group at the C2 position of the imidazole ring may also sterically influence the approach of electrophiles.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-(2-ethyl-1H-imidazol-1-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(2-ethyl-1H-imidazol-1-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2-ethyl-1H-imidazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-4-(2-ethyl-1H-imidazol-1-yl)aniline |

Note: The information in this table is predictive and based on the general principles of electrophilic aromatic substitution on activated aniline rings.

Nucleophilic Reactions at the Imidazole Ring

The imidazole ring in this compound, while aromatic, can also participate in nucleophilic reactions, particularly when activated. The C2 carbon of the imidazole ring is the most common site for nucleophilic attack, especially if the ring is quaternized or activated by an electron-withdrawing group. However, in this specific molecule, the C2 position is already substituted with an ethyl group.

Therefore, direct nucleophilic substitution at the imidazole ring is less likely under standard conditions. However, deprotonation of the C-H bonds on the imidazole ring, followed by reaction with an electrophile, can be considered a form of nucleophilic reactivity. The C4 and C5 positions of the imidazole ring could potentially be deprotonated with a strong base, creating a nucleophilic center for subsequent reactions.

N-Functionalization of the Imidazole Nitrogen and Aniline Nitrogen

The presence of two distinct types of nitrogen atoms—the primary aromatic amine and the tertiary amine within the imidazole ring—offers multiple sites for N-functionalization.

The primary amino group of the aniline moiety can readily undergo a variety of reactions, including alkylation, acylation, and diazotization. Acylation with acyl chlorides or anhydrides can form amides, which can be useful for protecting the amino group or for introducing new functional groups. Diazotization, through reaction with nitrous acid, would yield a diazonium salt, a versatile intermediate that can be converted into a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, via Sandmeyer and related reactions.

The N3 nitrogen of the imidazole ring is also nucleophilic and can be alkylated or acylated. evitachem.com Reaction with an alkyl halide, for example, would result in the formation of a quaternary imidazolium (B1220033) salt. These salts can be of interest for their potential applications as ionic liquids or as precursors for N-heterocyclic carbenes (NHCs). The formation of an imidazolium salt would also increase the acidity of the proton at the C2 position, potentially enabling further functionalization at that site.

Metal Complexation Chemistry of this compound

The nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The pyridine-like nitrogen (N3) of the imidazole ring and the nitrogen of the aniline group can both coordinate to metal ions. This allows the molecule to act as a bidentate or a monodentate ligand, depending on the metal center and the reaction conditions.

The design of ligands based on this compound can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. By modifying the substituents on either the aniline or the imidazole ring, the steric and electronic properties of the ligand can be fine-tuned.

The synthesis of metal complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, reacting this compound with metal chlorides, such as those of manganese, cobalt, nickel, copper, and zinc, could lead to the formation of coordination complexes. cyberleninka.ru The stoichiometry of the reaction would influence the final structure of the complex, with different ligand-to-metal ratios yielding distinct coordination environments.

The structural and electronic properties of the resulting metal complexes would be of significant interest. Techniques such as X-ray crystallography could be used to determine the precise coordination geometry around the metal ion, which could be tetrahedral, square planar, or octahedral, among others. Spectroscopic methods like UV-Vis and IR spectroscopy would provide insights into the electronic transitions and the vibrational modes of the complex, confirming the coordination of the ligand to the metal.

The electronic properties of these complexes could be tuned by the choice of metal and the ligand framework, making them potentially useful in catalysis, as magnetic materials, or as luminescent probes. The interplay between the metal center and the π-system of the ligand can lead to interesting photophysical properties.

Table 2: Potential Metal Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Cu(II) | Square Planar / Distorted Octahedral | Catalysis, Antimicrobial Agents |

| Zn(II) | Tetrahedral | Luminescent Materials |

| Ru(II) | Octahedral | Catalysis, Photodynamic Therapy |

| Pd(II) | Square Planar | Cross-coupling Catalysis |

Note: This table presents potential metal complexes and their applications based on the known coordination chemistry of similar N-donor ligands.

Polymerization Reactions Utilizing this compound as a Monomer or Initiator Precursor

The bifunctional nature of this compound, possessing a reactive aniline group, makes it a candidate for use in polymerization reactions. The primary amine can participate in step-growth polymerization to form polyamides, polyimides, or polyureas.

For instance, condensation of the aniline derivative with a dicarboxylic acid chloride would lead to the formation of a polyamide chain with pendant imidazole groups. These pendant groups could then be used for further functionalization of the polymer, such as cross-linking or the introduction of metal ions. The incorporation of the rigid imidazole ring into the polymer backbone could enhance the thermal stability and mechanical properties of the resulting material.

Furthermore, the aniline moiety can be electropolymerized to form a conducting polymer film on an electrode surface. This process involves the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain. The resulting polymer would be expected to have interesting electrochemical and electrochromic properties due to the presence of both the polyaniline backbone and the imidazole side chains. While the direct polymerization of this specific monomer is not widely reported, related aniline derivatives have been successfully polymerized. researchgate.net

Table 3: Potential Polymerization Reactions of this compound

| Polymerization Type | Co-monomer / Method | Resulting Polymer Type | Potential Properties |

| Polyamide Synthesis | Diacyl Chloride | Polyamide | Enhanced thermal stability, functionality |

| Polyimide Synthesis | Dianhydride | Polyimide | High-performance material, thermal resistance |

| Electropolymerization | Electrochemical Oxidation | Conducting Polymer | Electroactivity, electrochromism |

Note: This table outlines potential polymerization pathways based on the functional groups present in the molecule.

Applications of 4 2 Ethyl 1h Imidazol 1 Yl Aniline in Advanced Materials and Catalysis

Role of 4-(2-Ethyl-1H-imidazol-1-YL)aniline in Supramolecular Chemistry and Self-Assembly

The unique molecular structure of this compound, featuring a hydrogen-bond-accepting imidazole (B134444) ring and a hydrogen-bond-donating aniline (B41778) group, makes it a prime candidate for applications in supramolecular chemistry and self-assembly. These processes are governed by non-covalent interactions, leading to the formation of highly ordered, functional architectures.

Formation of Hydrogen-Bonded Networks

The imidazole and aniline moieties in this compound are capable of participating in robust hydrogen-bonding interactions. The aniline nitrogen can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole ring serves as a hydrogen bond acceptor. This dual functionality allows for the creation of extended hydrogen-bonded networks.

In a study of the related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, the solvent water molecule was found to link the organic molecules through O—H⋯O and O—H⋯N hydrogen bonds, forming chains. These chains are further interconnected by weak C—H⋯O interactions, resulting in the formation of hydrogen-bonded sheets. It is highly probable that this compound would exhibit similar behavior, forming complex, multidimensional supramolecular architectures. The ethyl group might influence the packing and dimensionality of these networks due to steric hindrance or by participating in weaker C-H···π interactions.

Crystal Engineering with this compound

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, and hydrogen bonding is a key tool in this field. The predictable hydrogen-bonding motifs of imidazole and aniline groups make this compound a valuable building block for the construction of novel crystalline materials.

The ability of imidazole-containing molecules to form diverse supramolecular structures is well-documented. For instance, the self-assembly of diimidazole donors with metal acceptors has been shown to result in the formation of discrete molecular architectures like triangles and squares. researchgate.net The orientation of the imidazole moieties and their rotational flexibility are crucial in determining the final geometry of the self-assembled structure. researchgate.net In the case of this compound, the interplay of hydrogen bonding, π-π stacking of the phenyl and imidazole rings, and the steric influence of the ethyl group could be exploited to engineer crystals with specific topologies and functionalities.

Application in Polymer Science

The bifunctional nature of this compound, possessing a reactive amine group and a functional imidazole ring, suggests its utility in polymer science, both as a monomer for creating new polymers and as an additive to modify the properties of existing ones.

Functional Monomers for Polymeric Materials

The primary amine group of this compound can readily participate in polymerization reactions, such as polycondensation, to form polymers like polyamides and polyimides. The pendant imidazole group would then impart specific functionalities to the polymer backbone.

A study on the synthesis of 6FDA-based polyimide-ionenes utilized the closely related 4-(1H-imidazol-1-yl)aniline (I4A) as a monomer. mdpi.com The I4A was reacted with a dianhydride to form a polyimide, which was subsequently quaternized to create an ionene. These imidazolium-containing polyimides demonstrated potential for gas separation applications. mdpi.com Following this precedent, this compound could be employed in a similar fashion to synthesize functional polyimides. The ethyl group might enhance the solubility of the resulting polymer, which is often a challenge in polymer processing.

Table 1: Synthesis of Imidazole-Containing Monomers for Polyimides

| Monomer | Starting Materials | Key Synthesis Step | Reference |

| 4-(1H-imidazol-1-yl)aniline (I4A) | Imidazole, 4-Fluoronitrobenzene | Nucleophilic aromatic substitution followed by reduction | mdpi.com |

| 2-(1H-imidazol-1-yl)aniline (I2A) | Imidazole, 2-Fluoronitrobenzene | Nucleophilic aromatic substitution followed by reduction | mdpi.com |

| 3-(1H-imidazol-1-yl)aniline (I3A) | Imidazole, 3-Fluoronitrobenzene | Nucleophilic aromatic substitution followed by reduction | mdpi.com |

This table is based on the synthesis of related aniline monomers and illustrates a general synthetic strategy.

Additives for Enhanced Material Properties

While direct studies are not available, the chemical structure of this compound suggests its potential as a polymer additive. Imidazole derivatives are known to act as curing agents for epoxy resins, where the imidazole nitrogen facilitates the polymerization process. The aniline group could also participate in cross-linking reactions. Furthermore, the thermal stability associated with the aromatic and heterocyclic rings could make it a useful thermal stabilizer for various polymers. The ethyl group may improve its compatibility and dispersion within a polymer matrix.

Development of this compound-Based Catalysts

The imidazole moiety is a well-known ligand for a wide range of metal ions, and the aniline group provides an additional site for coordination or functionalization. This makes this compound an attractive platform for the development of novel catalysts.

Research on related compounds has demonstrated the catalytic potential of this structural motif. For example, 4-(1H-imidazol-1-yl)aniline has been immobilized on a support and used as a ligand in mixed-mode chromatography for the purification of antibodies, a process that relies on specific binding and elution, akin to a catalytic cycle. nih.gov The interactions responsible for this separation include hydrophobic interactions, hydrogen bonding, and charge transfer, all of which would be present in systems utilizing this compound. nih.gov

Furthermore, imidazole-based ligands are extensively used in the synthesis of metal complexes for catalytic applications. Ruthenium(II) and Iridium(III) complexes containing imidazole-based phosphinite ligands have been successfully used in the transfer hydrogenation of ketones. bohrium.com Cobalt complexes with 2-(1H-imidazol-2-yl)aniline bearing ligands have shown catalytic activity in the oxidative coupling of o-aminophenol. researchgate.net It is therefore highly conceivable that this compound could serve as a versatile ligand for the synthesis of new metal complexes with catalytic activities in a variety of organic transformations. The electronic and steric properties imparted by the ethyl group could be used to fine-tune the catalytic activity and selectivity of the resulting metal complex.

Organocatalytic Applications

While direct studies on this compound as an organocatalyst are not extensively documented, the broader class of imidazole derivatives is well-established in this domain. Imidazole-based N-heterocyclic carbenes (NHCs) are powerful organocatalysts for a variety of chemical transformations. acs.org These catalysts are typically generated in situ from imidazolium (B1220033) salts and are known to facilitate reactions such as the benzoin (B196080) condensation. acs.org

Furthermore, the aniline functional group opens the door to creating chiral organocatalysts. Chiral Brønsted acids, for instance, derived from axially chiral binaphthyl structures, have been successfully employed in atroposelective synthesis. beilstein-journals.org It is conceivable that chiral derivatives of this compound could be synthesized to act as catalysts in asymmetric reactions, where the imidazole and aniline moieties play crucial roles in substrate activation and stereochemical control.

Ligands in Homogeneous and Heterogeneous Catalysis

The imidazole and aniline functionalities in this compound make it an excellent candidate as a ligand for metal-catalyzed reactions. Imidazole derivatives are known to coordinate with a variety of transition metals, forming stable complexes that can act as catalysts. ontosight.ainih.gov

A closely related compound, 4-(1H-imidazol-1-yl)aniline, has been successfully used as a ligand in mixed-mode chromatography for the purification of antibodies, a form of heterogeneous catalysis. nih.gov In this application, the ligand was immobilized on a solid support and demonstrated a high binding selectivity for immunoglobulin G (IgG). nih.gov This was attributed to a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions between the ligand and the protein. nih.gov

Moreover, half-sandwich ruthenium(II) and iridium(III) complexes containing imidazole-based phosphinite ligands have been synthesized and utilized in the catalytic transfer hydrogenation of ketones. bohrium.com The synthesis of metal complexes with 2-(1H-imidazol-2-yl)aniline bearing ligands and their subsequent use in the catalytic oxidative coupling of o-aminophenol has also been reported. researchgate.net These examples strongly suggest that this compound could be a valuable ligand for a wide array of homogeneous and heterogeneous catalytic processes.

| Catalytic Application | Related Imidazole Ligand | Key Findings | Reference |

| Antibody Purification | 4-(1H-imidazol-1-yl)aniline | High binding selectivity for IgG. | nih.gov |

| Transfer Hydrogenation | Imidazole-based phosphinites | Effective catalysis with Ru(II) and Ir(III) complexes. | bohrium.com |

| Oxidative Coupling | 2-(1H-imidazol-2-yl)aniline derivatives | Active catalysis of o-aminophenol oxidation. | researchgate.net |

| General Catalysis | 1H-Imidazole, 1-(2-ethylphenyl)- | Ability to coordinate with metals for catalysis. | ontosight.ai |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound makes it a prime building block for the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis.

Imidazole-functionalized MOFs have been designed for various purposes, including catalysis and sensing. rsc.orgresearchgate.netnih.govnih.govacs.org For instance, an imidazole-functionalized Hf(IV)-based MOF has been shown to be a heterogeneous catalyst for multicomponent reactions like the Biginelli and Hantzsch condensations. nih.gov

Significantly, commercial suppliers categorize this compound as a monomer for COF synthesis. bldpharm.com Aniline derivatives are known to be crucial in the synthesis of COFs. rsc.org For example, tetrakis(4-aminophenyl)methane (B1314661) is a key building block for 3D COFs. Aniline can also act as a modulator to control the morphology of COF single crystals. acs.orgnih.gov The integration of this compound into a COF structure would introduce both the reactive aniline nitrogen and the coordinating imidazole ring into the framework's pores, potentially leading to materials with tailored catalytic or recognition properties.

| Framework Type | Role of Imidazole/Aniline Derivative | Potential Application | Reference |

| MOF | Functional Ligand | Heterogeneous Catalysis, Sensing | nih.gov |

| COF | Monomer/Building Block | Gas Storage, Separation, Catalysis | bldpharm.com |

| COF | Morphological Modulator | Control of Crystal Growth and Properties | acs.orgnih.gov |

Sensing Applications Based on Molecular Recognition or Chemical Transformations

The structural features of this compound are highly conducive to its use in chemical sensors. Imidazole-based fluorescent sensors are a well-researched area, with applications in detecting a variety of analytes, including metal ions and small molecules. scispace.comrsc.orgnih.govresearchgate.net

The imidazole moiety can act as a binding site for metal ions, leading to a change in the fluorescence properties of the molecule. For example, imidazole-based sensors have been developed for the detection of mercury ions. rsc.orgnih.gov The sensing mechanism can involve fluorescence quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov

Furthermore, imidazole-functionalized MOFs have been developed as highly sensitive and selective fluorescent sensors. rsc.orgresearchgate.netnih.govacs.org These MOF-based sensors can detect herbicides, pesticides, and other environmental pollutants at very low concentrations. rsc.orgnih.gov An imidazole-functionalized MOF has been used for the fluorogenic detection of the herbicide DNOC and the antibacterial agent furaltadone (B92408) in various biological and environmental samples. rsc.org The sensor exhibited high sensitivity with low limits of detection. rsc.org Given these precedents, this compound is a promising candidate for the development of new chemosensors, either as a standalone molecule or as a functional component of a larger framework.

| Sensing Target | Sensor Type | Sensing Mechanism | Key Finding | Reference |

| Cyanide and Mercury Ions | Imidazole-based chemosensor | Reversible fluorescence quenching/enhancement | Reversible and reusable for multiple cycles. | scispace.com |

| Mercury Ions | Imidazole-based fluorescent probe | "Turn-off" fluorescence | High selectivity and sensitivity. | rsc.orgnih.gov |

| Hydrazine | Imidazole-based fluorescent probe | Fluorescence quenching | Ultrasensitive detection in various media. | rsc.org |

| Herbicides and Antibacterial Agents | Imidazole-functionalized MOF | Fluorogenic detection | High sensitivity and low detection limits. | rsc.org |

| Pesticide Residues | Imidazole-functionalized MOF | Dual-mode (fluorescent and colorimetric) detection | Rapid in-situ imaging detection. | nih.gov |

Analytical Methodologies for 4 2 Ethyl 1h Imidazol 1 Yl Aniline in Complex Chemical Systems

Development of Advanced Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Purity and Trace Analysis

Chromatographic techniques are fundamental in the analysis of 4-(2-Ethyl-1H-imidazol-1-YL)aniline, offering high-resolution separation and sensitive detection for purity assessment and the quantification of trace-level components.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the purity analysis of aromatic amines and imidazole (B134444) derivatives. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of the main compound from any potential impurities. UV detection is suitable due to the chromophoric nature of the aniline (B41778) and imidazole rings. In a study on a related compound, 4-(1H-imidazol-1-yl)aniline, used as a ligand in mixed-mode chromatography, HPLC was employed to determine its binding characteristics with proteins. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is often required to increase its thermal stability and improve its chromatographic properties. gdut.edu.cn Common derivatizing agents for imidazole-containing compounds include isobutyl chloroformate. gdut.edu.cnresearchgate.net Following derivatization, the compound can be analyzed by GC-MS, where the gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification. gdut.edu.cnnih.gov Studies on other imidazole derivatives have successfully used GC-MS for identification in complex mixtures like cigarette smoke and for analyzing isotopic abundance. researchgate.netusc.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective method for trace analysis. This technique is particularly valuable for quantifying potential genotoxic impurities (PGIs) in pharmaceutical substances. uu.nlresearcher.life An LC-MS/MS method for this compound would involve separation via liquid chromatography followed by detection with a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of the compound and its impurities at parts-per-million (ppm) or even lower levels. This is critical for ensuring the safety of active pharmaceutical ingredients (APIs) where structurally alerting impurities might be present. uu.nl

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Sample Preparation | Key Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Purity assessment, routine quality control | Simple dissolution in mobile phase | Robust, cost-effective, good for quantification of major components | Lower sensitivity and selectivity compared to MS methods |

| GC-MS | Identification of volatile impurities and degradation products | Often requires derivatization | Excellent separation efficiency, definitive structural identification | Not suitable for non-volatile or thermally labile compounds |

| LC-MS/MS | Trace analysis, impurity profiling, bioanalysis | Minimal, compatible with aqueous samples | Highest sensitivity and selectivity, suitable for complex matrices | Higher cost and complexity |

Electrochemical Analysis Techniques for Redox Behavior and Sensing

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in studying the redox properties of this compound. The molecule contains both an imidazole ring and an aniline moiety, both of which are electrochemically active.

The antioxidant action and redox behavior of organic molecules are closely linked to their oxidation potential. mdpi.com The imidazole nucleus can undergo a reversible one-electron oxidation. rsc.org The aniline group is also readily oxidized. In cyclic voltammetry, the compound would be expected to show oxidation peaks on the anodic scan. The potential at which these peaks occur provides information about the ease of electron removal from the molecule. Studies on related imidazole derivatives have shown that the redox properties are influenced by the substituents on the rings. mdpi.com For instance, electron-donating groups generally make oxidation easier (occur at a lower potential), while electron-withdrawing groups make it more difficult. mdpi.com

The electrochemical behavior is also key to the development of sensors. By immobilizing the compound or a related derivative on an electrode surface, it can be used to create an electrochemical sensor. rsc.org The interaction of a target analyte with the immobilized compound can cause a measurable change in the electrochemical signal (e.g., current or potential), allowing for quantification of the analyte. The specific redox properties of the imidazole and aniline components can be harnessed for selective detection.

Table 2: Expected Electrochemical Properties of this compound

| Electroactive Moiety | Expected Redox Process | Influencing Factors | Analytical Application |

|---|---|---|---|

| Aniline | Oxidation | pH, substituents on the aromatic ring | Quantitative analysis, sensor development |

| Imidazole | Oxidation/Reduction | Coordination with metal ions, substituents on the ring | Study of reaction mechanisms, catalysis |

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. For the analysis of aromatic amines like this compound, capillary zone electrophoresis (CZE) is a suitable mode. nih.gov In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under an applied electric field. The charge-to-size ratio of the ionized compound dictates its migration speed. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge state of the aniline and imidazole groups. nih.gov Coupling CE with sensitive detection methods like amperometric detection (AD) or mass spectrometry (MS) allows for the analysis of trace levels in complex samples such as environmental water. nih.govambeed.com

Microfluidic platforms , or "lab-on-a-chip" systems, integrate multiple analytical processes onto a small device. These platforms are ideal for high-throughput analysis, offering rapid separation times, reduced solvent consumption, and the potential for automation. nirmauni.ac.in A microfluidic device could be designed for the electrophoretic separation of this compound from its impurities, incorporating on-chip injection, separation, and detection. While specific applications for this compound are not widely documented, the principles of analyzing amine solutions on microfluidic chips are well-established and could be readily adapted. nirmauni.ac.in

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is a critical aspect of pharmaceutical development and quality control, aimed at identifying and quantifying all potential impurities in a drug substance. uu.nl For this compound, impurities can arise from the synthetic process (starting materials, by-products, intermediates) or from degradation of the final product.

Potential Impurities from Synthesis:

Starting materials: Unreacted 2-ethylimidazole (B144533) and 4-fluoroaniline (B128567) or related precursors.

By-products: Isomeric products or compounds formed from side reactions.

Degradation Products: The stability of this compound must be assessed under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents.

Hydrolysis: Under acidic or alkaline conditions, the bond connecting the imidazole and aniline rings could be susceptible to cleavage. Studies on the related compound 4-(1H-imidazol-2-yl)aniline have shown hydrolysis in alkaline conditions (pH > 9) to form 4-(1H-imidazol-2-yl)phenol.

Oxidation: The aniline moiety is prone to oxidation, potentially forming colored quinone-type structures.

Thermal Degradation: High temperatures may cause decomposition, possibly yielding simpler molecules like aniline and 2-ethylimidazole.

LC-MS/MS is the premier technique for this type of analysis, as it can separate, identify, and quantify unknown impurities and degradation products at very low levels. By comparing the mass spectra of the detected peaks with the structure of the parent compound, potential structures for the degradation products can be proposed and subsequently confirmed using reference standards.

Table 3: Potential Degradation Pathways and Analytical Identification

| Stress Condition | Potential Degradation Pathway | Likely Products | Primary Analytical Technique |

|---|---|---|---|

| Acidic/Basic Hydrolysis | Cleavage of the C-N bond between rings | Aniline, 2-Ethylimidazole | LC-MS/MS, GC-MS |

| Oxidation | Oxidation of the aniline amine group | Quinone-imine derivatives | LC-MS/MS |

| Thermal | Decomposition of the molecule | Aniline, 2-Ethylimidazole | GC-MS |

Future Research Directions and Emerging Opportunities for 4 2 Ethyl 1h Imidazol 1 Yl Aniline

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign methods for synthesizing 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a key area of future research. Current synthetic routes can be resource-intensive, and there is a significant opportunity to apply the principles of green chemistry to improve sustainability.

A major focus will be on the development of one-pot synthesis and tandem reactions. connectjournals.comrsc.orgxula.eduresearchgate.net These approaches streamline synthetic processes by combining multiple steps into a single operation, which can reduce solvent usage, minimize waste, and decrease energy consumption. connectjournals.comrsc.orgxula.eduresearchgate.net For instance, a one-pot protocol could be designed to construct the N-arylimidazole core from basic precursors in a single, efficient sequence. connectjournals.com

The application of alternative energy sources is another promising avenue. Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times and increased yields for the synthesis of imidazole (B134444) derivatives. nih.govnih.govingentaconnect.comresearchgate.nettubitak.gov.tr Research into microwave-assisted protocols for the synthesis of this compound could lead to more rapid and efficient production. nih.govnih.govingentaconnect.comresearchgate.nettubitak.gov.tr

Furthermore, the advancement of catalysis will be crucial. There is a growing emphasis on using earth-abundant and non-toxic metal catalysts, such as copper, to facilitate key bond-forming reactions like N-arylation. rsc.orgxula.eduorganic-chemistry.orgrsc.org The development of highly efficient and recyclable catalyst systems will be a significant step towards more sustainable manufacturing processes. rsc.org

| Sustainable Approach | Potential Benefits | Key Research Areas |

| One-Pot Synthesis | Reduced waste, time, and energy | Design of tandem reaction sequences |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Optimization of microwave parameters |

| Green Catalysis | Lower toxicity, cost, and environmental impact | Development of recyclable, earth-abundant metal catalysts |

Advanced Materials Design and Engineering Utilizing this compound

The unique chemical structure of this compound makes it an excellent candidate for the creation of advanced materials with tailored properties. Its bifunctional nature, possessing both a reactive aniline (B41778) moiety and a versatile imidazole ring, allows for its incorporation into a wide array of material architectures.

In polymer science , this compound can be used as a monomer to synthesize novel polymers such as polyimides or polyamides. The imidazole group can impart specific functionalities to these polymers, including enhanced thermal stability, corrosion resistance, or catalytic activity. The aniline group provides a site for polymerization, allowing the molecule to be integrated into the polymer backbone.

The development of functional materials is another exciting prospect. The imidazole ring is known to be responsive to pH, opening the door for the creation of "smart" materials that can respond to changes in their environment. Such materials could have applications in areas like drug delivery or sensors.

Furthermore, the aniline component of the molecule is redox-active, a key characteristic for the development of conducting polymers . By polymerizing or copolymerizing this compound, it may be possible to create new materials for use in organic electronic devices.

| Material Type | Potential Application | Key Functional Group |

| Functional Polymers | Corrosion inhibitors, catalysts | Imidazole |

| Smart Materials | pH sensors, drug delivery | Imidazole |

| Conducting Polymers | Organic electronics | Aniline |

Integration into Hybrid Systems and Nanomaterials

The incorporation of this compound into hybrid systems and nanomaterials offers a pathway to creating multifunctional materials with synergistic properties.

One area of significant interest is the functionalization of nanoparticles . The molecule can be attached to the surface of nanoparticles, such as gold or silica, to impart new functionalities. This could lead to the development of novel systems for targeted drug delivery or advanced imaging agents.

The creation of hybrid organic-inorganic coatings is another promising direction. By integrating this compound into an inorganic matrix, it is possible to develop coatings with enhanced properties, such as superior corrosion protection for metals.

Additionally, the self-assembly of this molecule can be exploited to create well-defined nanostructures . The interplay of intermolecular forces can drive the formation of ordered assemblies on surfaces, which is relevant for the development of molecular-scale electronic components and sensors.

Theoretical and Computational Advancements in Predicting this compound Behavior

Computational chemistry provides invaluable tools for understanding and predicting the behavior of this compound at the molecular level, which can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of the molecule. This information is fundamental to understanding its chemical behavior and its potential in various applications.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different environments. For example, MD can simulate its interaction with solvents, its adsorption onto surfaces, or its conformation within a polymer, providing insights that are crucial for materials design.

A particularly powerful approach is the use of computational methods for materials by design . By simulating the properties of hypothetical materials incorporating this compound, researchers can screen for promising candidates before undertaking laboratory synthesis, saving significant time and resources.

Potential for Derivatization to Explore Uncharted Chemical Space

The derivatization of this compound opens up a vast chemical space for the discovery of new molecules with novel properties and applications. The molecule has several reactive sites that can be chemically modified.

The primary amine group on the aniline ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can be used to fine-tune the molecule's properties for specific applications, such as in medicinal chemistry or materials science. nih.gov

The imidazole ring also offers multiple points for derivatization. For example, the N-3 nitrogen can be alkylated to create imidazolium (B1220033) salts, which are a class of ionic liquids with a wide range of potential applications.

Furthermore, electrophilic substitution reactions on the aromatic rings can introduce additional functional groups, providing further opportunities for tailoring the molecular structure and properties. The systematic exploration of these derivatization pathways, guided by computational predictions and high-throughput screening, has the potential to unlock a wealth of new scientific discoveries. nih.gov

| Derivatization Site | Potential Modification | Resulting Functionality |

| Aniline Amine | Acylation, Alkylation | Tuned electronic properties, solubility |

| Imidazole N-3 | Alkylation | Ionic liquids, NHC precursors |

| Aromatic Rings | Halogenation, Nitration | Handles for further functionalization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Ethyl-1H-imidazol-1-YL)aniline, and how can purity be optimized?

- Methodology : Multi-step organic synthesis involving condensation reactions between substituted imidazoles and aniline derivatives. For example:

Step 1 : Synthesize 2-ethylimidazole via alkylation of imidazole with ethyl bromide under basic conditions.

Step 2 : Couple 2-ethylimidazole with 4-nitroaniline via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine using Pd/C and hydrogen gas .

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) .

Q. How can the structural identity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Look for characteristic peaks:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), imidazole protons (δ 7.1–7.3 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .

- ¹³C NMR : Imidazole carbons (δ 120–140 ppm), aniline carbons (δ 110–130 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 201 (C₁₁H₁₃N₃⁺) .

Q. What are the key physicochemical properties of this compound?

- Table 1 : Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.25 g/mol | Calculated from C₁₁H₁₃N₃ |

| Melting Point | ~128–132°C (analog-based) | |

| Solubility | Soluble in DMSO, ethanol |

Advanced Research Questions

Q. How does the ethyl substituent on the imidazole ring influence electronic properties and reactivity?

- Mechanistic Insight : The ethyl group increases electron density on the imidazole ring via inductive effects, enhancing nucleophilicity at the N-1 position. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Computational Support : DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) compared to methyl-substituted analogs, favoring electrophilic attack .

Q. What strategies resolve contradictions in biological activity data for imidazole-aniline derivatives?

- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:

Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM).

Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC; C18 column, acetonitrile/water gradient) .

- Solution : Standardize protocols using fresh solutions and include positive controls (e.g., staurosporine for kinase assays) .

Q. How can crystallographic data improve understanding of intermolecular interactions?

- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX suite .

- Key Observations (from analogs):

- Hydrogen Bonding : N–H···N interactions between aniline and imidazole moieties (distance: ~2.8 Å).

- Packing Motifs : π-π stacking between aromatic rings (offset ~3.5 Å) .

Key Research Challenges

- Stability Issues : The compound may oxidize in air; store under argon at −20°C .

- Biological Screening : Prioritize assays for kinase inhibition or antimicrobial activity, given structural similarities to bioactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.